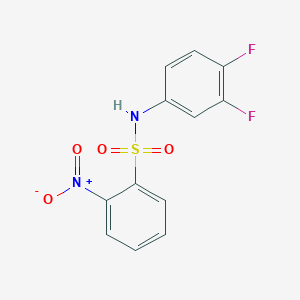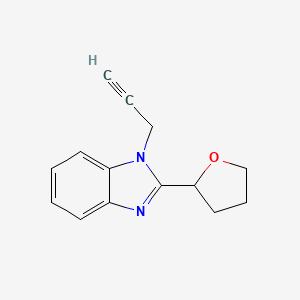
1-(prop-2-yn-1-yl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole is an organic compound that features a benzimidazole core with a propynyl and tetrahydrofuran substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-azido-2-(2-propynyl)benzene with electrophilic reagents in nitromethane at room temperature or with catalytic amounts of gold(III) chloride/silver triflate in tetrahydrofuran at 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The propynyl and tetrahydrofuran groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce more saturated benzimidazole derivatives.
Applications De Recherche Scientifique
1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to affect cellular processes by altering the function of key proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Propynyl)-1H-benzimidazole: Lacks the tetrahydrofuran group but has similar core structure.
1-(2-Propynyl)-2-methyl-1H-benzimidazole: Contains a methyl group instead of the tetrahydrofuran group.
1-(2-Propynyl)-2-phenyl-1H-benzimidazole: Features a phenyl group in place of the tetrahydrofuran group
Uniqueness
1-(2-Propynyl)-2-tetrahydro-2-furanyl-1H-1,3-benzimidazole is unique due to the presence of both the propynyl and tetrahydrofuran groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C14H14N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-4,6-7,13H,5,8-10H2 |
Clé InChI |
QDKDHUSJFWCZLT-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C2=CC=CC=C2N=C1C3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10978629.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
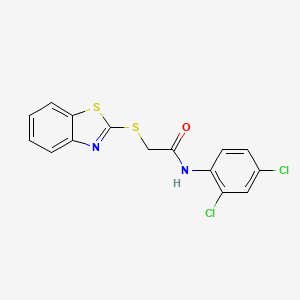
![6-Methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978651.png)

![N-(4-fluoro-2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978667.png)
![N-(2,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10978669.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
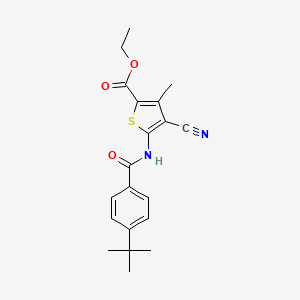

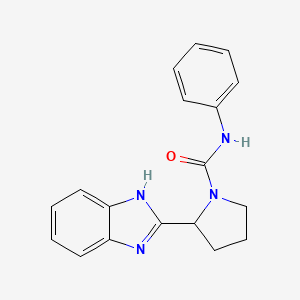
![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)
